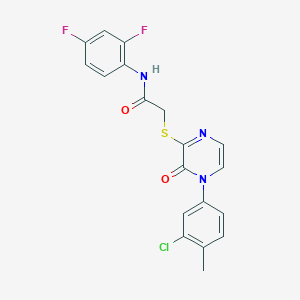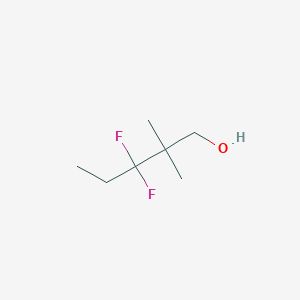
3,3-Difluoro-2,2-dimethylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2,2-dimethylpentan-1-ol: is an organic compound with the molecular formula C7H14F2O and a molecular weight of 152.18 g/mol It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone, making it a fluorinated alcohol
Aplicaciones Científicas De Investigación
Chemistry: 3,3-Difluoro-2,2-dimethylpentan-1-ol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology: In biological research, fluorinated alcohols like this compound are studied for their potential effects on enzyme activity and protein interactions due to the unique properties imparted by the fluorine atoms .
Medicine: The compound is explored for its potential use in drug development, especially in the design of molecules with improved metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials, including polymers and surfactants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethylpentan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,2-dimethylpentan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high purity and yield, often requiring multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,3-Difluoro-2,2-dimethylpentan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in dichloromethane under reflux conditions.
Major Products Formed:
Oxidation: Formation of 3,3-difluoro-2,2-dimethylpentan-1-one or 3,3-difluoro-2,2-dimethylpentanoic acid.
Reduction: Formation of 3,3-difluoro-2,2-dimethylpentane.
Substitution: Formation of 3,3-difluoro-2,2-dimethylpentyl chloride or bromide.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2,2-dimethylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s biological activity .
Comparación Con Compuestos Similares
3,3-Difluoro-2,2-dimethylpropan-1-ol: Similar structure but with a shorter carbon chain.
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol: Contains an additional fluorine atom, leading to different chemical properties.
Uniqueness: 3,3-Difluoro-2,2-dimethylpentan-1-ol is unique due to its specific fluorination pattern and carbon chain length, which impart distinct physical and chemical properties. These properties make it valuable in applications where precise control over molecular interactions is required .
Propiedades
IUPAC Name |
3,3-difluoro-2,2-dimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O/c1-4-7(8,9)6(2,3)5-10/h10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJKTRLKFOYXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2584590.png)
![1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2584591.png)
![4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2584592.png)
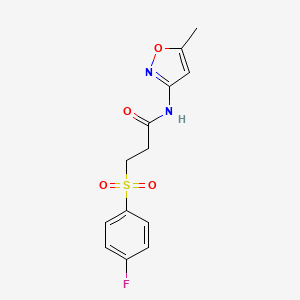
![1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2584595.png)
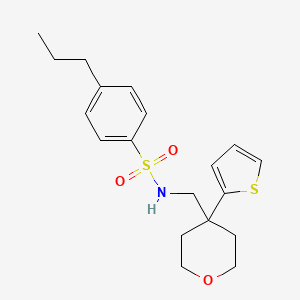
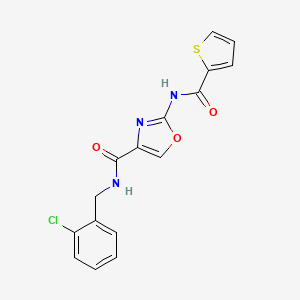
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2584603.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2584604.png)
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)
![4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B2584606.png)
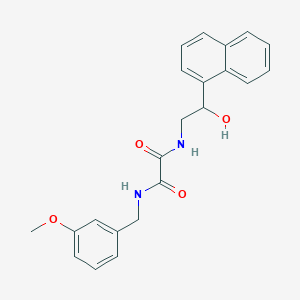
![4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2584610.png)
